molecular formula C16H23N3O B11826649 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11826649
M. Wt: 273.37 g/mol
InChI Key: RSMHRRMSTDLNNJ-UHFFFAOYSA-N
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Description

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine and pyridine rings followed by their coupling with the piperidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Uniqueness

1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of pyrrolidine, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[2-(6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O/c1-13(20)19-11-3-2-6-15(19)14-7-8-16(17-12-14)18-9-4-5-10-18/h7-8,12,15H,2-6,9-11H2,1H3

InChI Key

RSMHRRMSTDLNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCCC3

Origin of Product

United States

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